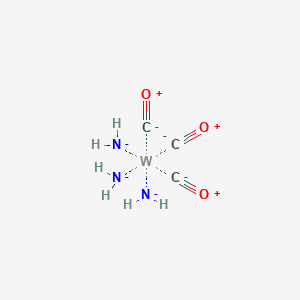
Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cyclobutyl ring substituted with fluorine atoms and a pyridinyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of fluorine atoms: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.
Attachment of the pyridinyl group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridinyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine can be compared with other fluorinated cyclobutyl compounds and pyridinyl derivatives. Similar compounds include:
Fluorocyclobutylamines: These compounds share the cyclobutyl ring and fluorine substitution but may differ in the attached functional groups.
Pyridinylamines: These compounds contain the pyridinyl group but may have different substituents on the ring.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the pyridinyl moiety, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12F2N2 |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C10H12F2N2/c11-7-4-10(5-7,6-13)9-8(12)2-1-3-14-9/h1-3,7H,4-6,13H2 |
InChI Key |
TYNMKBSYEUUDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CN)C2=C(C=CC=N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13331433.png)


![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)

![3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B13331451.png)





![1-[(Tert-butylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B13331485.png)

![2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13331509.png)
